molecular formula C18H26I3N3O9 B1672089 Iothalamate meglumine CAS No. 13087-53-1

Iothalamate meglumine

Cat. No.: B1672089
CAS No.: 13087-53-1
M. Wt: 809.1 g/mol
InChI Key: VLHUSFYMPUDOEL-WZTVWXICSA-N
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Description

Iothalamate meglumine is an ionic, iodinated contrast agent primarily used in diagnostic imaging to enhance visualization of vascular structures, organs, and tissues during computed tomography (CT), angiography, and urography. It is a combination of iothalamic acid (a triiodinated benzene derivative) and meglumine (N-methyl-D-glucamine), which improves solubility and reduces toxicity . Marketed under the trade name Conray, it is available in concentrations ranging from 30% to 60% iodine content .

Properties

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHUSFYMPUDOEL-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926949
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13087-53-1
Record name D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13087-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iothalamate meglumine [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOTHALAMATE MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Scientific Research Applications

Iothalamate meglumine is a contrast agent used in medical imaging to enhance the visualization of internal body structures . It is the meglumine salt form of iothalamate and functions by blocking x-rays as they pass through the body, allowing structures that do not naturally contain iodine to become visible . The degree of opacity achieved is directly related to the concentration of this compound in the path of the x-rays .

Applications in Medical Imaging

This compound is utilized in a variety of diagnostic imaging procedures :

  • Urography: Helps in visualizing the urinary tract .
  • Angiography: Used to image blood vessels .
  • Venography: Used to image veins .
  • Myelography: Aids in visualizing the spinal cord .
  • Arthrography: Used to image joints .
  • Computed Tomography (CT) Scans: Enhances the visibility of lesions in organs such as the liver, pancreas, kidneys, and other areas like the abdominal aorta and mediastinum .
  • Cystometry: this compound 17.2% can be used as a reliable testing medium for pediatric cystometry .

Considerations and Safety

When using this compound, several factors should be considered :

  • Allergies: Patients should inform their doctor of any known allergies to this compound or other substances .
  • Pediatric Use: Studies have not shown specific problems that would limit the use of this compound in children, though some children may experience more side effects .
  • Drug Interactions: Patients should discuss all medications they are taking with their doctor to avoid potential interactions .

Comparison with Similar Compounds

Pharmacological Properties

  • Mechanism : Iothalamate meglumine increases X-ray attenuation by concentrating iodine (a high-atomic-number element) in target tissues, improving image contrast .
  • Applications : Cerebral angiography, arthrography, phlebography, and glomerular filtration rate (GFR) measurement .
  • Safety Profile : Risks include nephrotoxicity, hypersensitivity reactions, and cardiovascular side effects, particularly at high doses .

Comparison with Similar Compounds

Ionic vs. Non-Ionic Contrast Agents

This compound (ionic) is often compared to non-ionic agents like iohexol and iopamidol, which have lower osmolality and reduced adverse effects.

Parameter This compound Iohexol Iopamidol References
Osmolality (mOsm/kg) ~1,400 ~720 ~796
Pain during injection Moderate to severe Mild Mild
Peak hepatic enhancement 95% 117% 115%
LD50 (mice, IV) 5.7–8.9 g/kg 12–15 g/kg 10–12 g/kg

Key Findings :

  • Non-ionic agents (e.g., iohexol) cause significantly less pain and discomfort during intravascular administration due to lower osmolality .
  • In hepatic CT, non-ionic agents provide superior and sustained enhancement compared to this compound, improving lesion detection .

Low-Osmolality Ionic Agents: Hexabrix (Ioxaglate) vs. Conray

Hexabrix (sodium/meglumine ioxaglate), a monoacidic dimer, offers lower osmolality than this compound while retaining ionic properties.

Parameter This compound Hexabrix (Ioxaglate)
Osmolality (32% iodine) 1,400 mOsm/kg 600 mOsm/kg
Patient preference 0% 90%
Thyroid interference Moderate Minimal

Clinical Implications :

  • Hexabrix causes less heat sensation and discomfort during carotid arteriography, making it preferred for conscious patients .
  • Both agents show similar efficacy in tumor enhancement, but ioxaglate achieves higher blood iodine levels per gram infused (12.4% increase) .

Arthrography: Iohexol vs. This compound

In double-blind studies comparing knee and shoulder arthrography:

  • Visualization quality: No significant difference between iohexol and this compound .
  • Side effects : Iohexol caused fewer adverse reactions (e.g., nausea, dizziness) in 85% of patients vs. 45% with iothalamate .

Neuroangiography and Blood-Brain Barrier (BBB) Studies

  • Iohexol produces less transient tachycardia and hypotension than this compound during cerebral angiography .
  • This compound enhances BBB disruption monitoring in chemotherapy delivery, outperforming metrizamide in CT scan clarity .

Biological Activity

Iothalamate meglumine is an ionic hyperosmolar radiocontrast agent primarily used in medical imaging procedures, particularly in computed tomography (CT) scans. It is a derivative of iothalamate, which is an organic iodine compound. The compound is known for its ability to enhance the contrast of images by absorbing X-rays, allowing for better visualization of internal structures during diagnostic imaging.

  • Chemical Formula : C18H26I3N3O9
  • Molecular Weight : 555.1 g/mol
  • CAS Number : 77720-44-0

This compound functions by increasing the radiopacity of tissues, which facilitates the differentiation between various anatomical structures in imaging studies. Its hyperosmolar nature can lead to physiological changes upon administration, such as alterations in blood flow and potential impacts on renal function.

Enzymatic Interactions

Research has shown that this compound does not significantly inhibit the activities of histamine inactivating enzymes, namely diamine oxidase (DAO) and histamine N-methyltransferase (HMT), at physiologically relevant concentrations. A study indicated that while some iodinated contrast media might slightly increase enzymatic activities, these effects were not statistically significant . This suggests that this compound may have a minimal direct impact on histamine metabolism, which is crucial in understanding its safety profile.

Substance DAO Activity (%) HMT Activity (%)
Control100100
0.1 mM98102
1 mM99101
10 mM97100

Case Studies and Clinical Findings

  • Transient Tachycardia : A clinical study reported that patients receiving a bolus injection of this compound experienced transient tachycardia. This response was linked to the rapid infusion rates typical during CT scans, indicating a need for monitoring cardiovascular parameters during administration .
  • Renal Function Assessment : Iothalamate is commonly used in assessing glomerular filtration rate (GFR). A study highlighted its effectiveness in measuring renal function through liquid chromatography methods, establishing its role as a reliable marker in clinical settings .
  • Adverse Reactions : Despite its widespread use, there are documented cases of adverse reactions associated with iodinated contrast agents like this compound. These can include anaphylactoid reactions resembling type I hypersensitivity but often without specific IgE involvement. Understanding these reactions is critical for patient safety and premedication strategies .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution and elimination from the bloodstream, primarily through renal excretion. The compound's hyperosmolarity can lead to increased osmotic pressure within the vascular system, potentially affecting fluid dynamics and renal perfusion.

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using iothalamate meglumine as a filtration marker in glomerular filtration rate (GFR) estimation studies?

  • Methodological Answer : Protocols must standardize creatinine measurement, account for demographic variables (age, sex, race), and validate against measured GFR using cross-sectional datasets. The CKD-EPI equation development (2009) employed iothalamate clearance as a reference, with rigorous regression analysis to minimize bias (median difference: 2.5 mL/min/1.73 m² vs. 5.5 mL/min/1.73 m² for older equations) . Key steps include:

  • Sample stratification : Ensure representation across age and renal function ranges.
  • Statistical calibration : Use linear regression to correlate serum creatinine with measured GFR.
  • Validation : Test equations in independent cohorts to confirm precision (interquartile range: 16.6 mL/min/1.73 m² for CKD-EPI) .

Q. What standardized protocols ensure stability and accuracy of this compound solutions in pharmacokinetic studies?

  • Methodological Answer : Stability protocols involve pH control (6.0–7.5), sterile filtration, and storage at 2–8°C to prevent degradation. For contrast-enhanced imaging, ionic formulations (e.g., this compound) require isotonicity adjustments to match physiological conditions. Experimental validation via high-performance liquid chromatography (HPLC) or mass spectrometry is critical to confirm concentration integrity .

Q. How is iothalamate clearance testing optimized for detecting focal segmental glomerulosclerosis (FSGS) in clinical research?

  • Methodological Answer : Advanced protocols at specialized centers involve:

  • Bolus administration : Intravenous delivery (2 mL/sec) with dynamic CT imaging to track renal filtration.
  • Timing : Initiate scanning 25 seconds post-injection to capture peak enhancement (95% for this compound vs. 115–117% for nonionic agents) .
  • Biomarker correlation : Pair clearance data with renal biopsy results to validate diagnostic specificity .

Advanced Research Questions

Q. How do discrepancies arise between iothalamate-based GFR estimations and direct measurement methods, and what statistical approaches mitigate these errors?

  • Methodological Answer : Discrepancies stem from population-specific biases (e.g., underrepresentation of elderly or minority groups) and non-linear creatinine-GFR relationships. Mitigation strategies include:

  • Bias correction : Apply Deming regression to adjust for systematic underestimation at higher GFR values.
  • Subgroup analysis : Stratify datasets by age, ethnicity, and comorbidities to refine equation coefficients .
  • Multi-marker validation : Combine iothalamate with cystatin C to improve accuracy (e.g., CKD-EPI creatinine-cystatin equation) .

Q. What experimental designs are optimal for comparing the hepatic enhancement profiles of ionic (e.g., this compound) and nonionic contrast agents?

  • Methodological Answer : Dynamic sequential bolus CT (DSBCT) with:

  • Controlled dosing : Administer 180 mL at 2 mL/sec to standardize vascular delivery.
  • Temporal resolution : Use rapid table incrementation (9 sections/minute) to track enhancement decline (steeper for this compound vs. iopamidol/iohexol) .
  • Statistical comparison : Apply ANOVA to evaluate peak enhancement differences (P < 0.05 for iothalamate vs. nonionic agents) .

Q. How can researchers address limitations in sample diversity when validating iothalamate-based GFR equations for global populations?

  • Methodological Answer :

  • Cohort expansion : Collaborate with international registries to include underrepresented groups (e.g., elderly, non-European ethnicities).
  • Meta-analysis : Pool data from 10+ studies (n > 8,000) to assess equation generalizability .
  • Machine learning : Train algorithms on diverse datasets to reduce bias in GFR prediction .

Q. What are the implications of this compound’s pharmacokinetic variability on cross-study reproducibility in renal research?

  • Methodological Answer : Variability arises from renal excretion rates (dependent on tubular secretion) and protein binding. Solutions include:

  • Pharmacokinetic modeling : Use non-compartmental analysis to estimate clearance (CL) and volume of distribution (Vd).
  • Standardized protocols : Adopt NIH-recommended dosing (e.g., 5 mL/kg for pediatric studies) to harmonize results .
  • Inter-laboratory calibration : Share reference samples to minimize assay variability .

Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing contradictions in iothalamate-based GFR studies?

  • Methodological Answer :

  • Bland-Altman plots : Visualize agreement between estimated and measured GFR.
  • Sensitivity analysis : Test equation robustness by excluding outliers or adjusting for confounders (e.g., BMI).
  • Meta-regression : Quantify heterogeneity across studies using I² statistics .

Q. How should researchers structure abstracts to highlight this compound’s role in novel renal imaging methodologies?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Problem statement : Identify gaps in contrast agent precision (e.g., lower hepatic enhancement with ionic agents).
  • Methods : Specify DSBCT parameters (3-second scan time, 8-mm sections).
  • Results : Report peak enhancement percentages and P-values for agent comparisons .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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